molecular formula C16H22ClN3O3 B2925722 4-((5-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 900011-58-7

4-((5-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No. B2925722
CAS RN: 900011-58-7
M. Wt: 339.82
InChI Key: GYZXATFTZXORFK-UHFFFAOYSA-N
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Description

4-((5-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that belongs to the category of amino acids and is commonly referred to as CMPI.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

Molecular docking, vibrational, structural, electronic, and optical studies highlight the significance of butanoic acid derivatives, including 4-((5-Chloro-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid analogs. These compounds have been investigated for their potential biological activities, showcasing their importance in pharmacological research. The studies involve spectroscopic analysis and theoretical calculations to understand the compound's stability, reactivity, and nonlinear optical materials potential. Auto-dock studies suggest these derivatives could inhibit Placenta growth factor (PIGF-1), indicating potential therapeutic applications (Vanasundari et al., 2018).

Tuberculostatic Activity

Research into phenylpiperazine derivatives, related to the compound , has shown these compounds possess tuberculostatic activity. This discovery underlines the potential of such molecules in developing treatments against tuberculosis, a global health concern. The structure-activity relationship studies of these derivatives provide insights into their therapeutic potential and guide the synthesis of more effective antituberculosis agents (Foks et al., 2004).

Pharmacological Studies

The synthesis of derivatives related to this compound has led to the exploration of their pharmacological properties. Mannich bases incorporating the ibuprofen moiety have shown promising anti-inflammatory and analgesic activities. These findings suggest the potential for developing new therapeutic agents based on the structural framework of the compound , further contributing to the field of medicinal chemistry (Sujith et al., 2009).

Imaging Agents for Parkinson's Disease

A notable application in the field of neurodegenerative diseases is the synthesis of a compound structurally similar to this compound for use as a potential PET imaging agent for Parkinson's disease. This research highlights the compound's relevance in developing diagnostic tools for neurodegenerative conditions, offering insights into disease mechanisms and facilitating early diagnosis (Wang et al., 2017).

Spectroscopic and Supramolecular Studies

Spectroscopic and supramolecular studies on derivatives of this compound provide valuable information on their chemical behavior and potential applications. The analysis of vibrational spectra, molecular structure, and non-covalent interactions offers insights into the compound's stability and reactivity, laying the groundwork for further pharmacological or material science applications (Fernandes et al., 2017).

properties

IUPAC Name

4-(5-chloro-2-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-11-3-4-12(17)9-13(11)18-15(21)10-14(16(22)23)20-7-5-19(2)6-8-20/h3-4,9,14H,5-8,10H2,1-2H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZXATFTZXORFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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